molecular formula C5H9F2N B2442653 N-(2,2-difluoroethyl)prop-2-en-1-amine CAS No. 1178819-40-3

N-(2,2-difluoroethyl)prop-2-en-1-amine

Cat. No.: B2442653
CAS No.: 1178819-40-3
M. Wt: 121.131
InChI Key: GIGQBFJJTYMGIW-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)prop-2-en-1-amine is an organic compound with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to a prop-2-en-1-amine structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2-Difluoroethyl)prop-2-en-1-amine can be synthesized through the reaction of 2-chloro-1,1-difluoroethane with allylamine . The reaction typically involves the use of a base to facilitate the substitution of the chlorine atom with the amine group. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and scalable to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The difluoroethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoroethyl oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(2,2-Difluoroethyl)prop-2-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Difluoroethyl)prop-2-en-1-amine: The parent compound.

    2,2-Difluoroethylamine: A simpler amine with similar difluoroethyl functionality.

    Allylamine: The starting material for the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both the difluoroethyl group and the prop-2-en-1-amine structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,2-difluoroethyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-2-3-8-4-5(6)7/h2,5,8H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGQBFJJTYMGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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